(2E,4E)-2,4-Dodecadienal is a linear chain unsaturated aldehyde characterized by its two conjugated double bonds located at the second and fourth carbon positions. This compound is notable for its distinctive aroma, which has led to its application in the flavor and fragrance industries. It is classified as an unsaturated aldehyde due to the presence of a carbonyl group (C=O) at one end of the molecule and multiple double bonds within the carbon chain.
(2E,4E)-2,4-Dodecadienal can be derived from natural sources such as certain plants and fruits or synthesized through various organic reactions. Its synthesis often involves biocatalytic processes or chemical transformations of fatty acids.
The compound falls under several classifications:
The synthesis of (2E,4E)-2,4-Dodecadienal can be achieved through several methods:
In one method, starting from a fatty acid precursor, enzymatic reactions can convert it to (2E,4E)-2,4-Dodecadienal with high specificity and yield. The biocatalytic approach is favored for its mild reaction conditions and reduced environmental impact compared to traditional chemical methods.
The molecular structure of (2E,4E)-2,4-Dodecadienal can be represented as follows:
(2E,4E)-2,4-Dodecadienal participates in several chemical reactions:
The mechanism of action for (2E,4E)-2,4-Dodecadienal involves its interaction with biological systems:
Research indicates that metabolites derived from (2E,4E)-2,4-Dodecadienal could play roles in signaling pathways related to inflammation and oxidative stress response.
(2E,4E)-2,4-Dodecadienal has diverse applications across various fields:
The systematic IUPAC name for this compound is (2E,4E)-dodeca-2,4-dienal, reflecting its unsaturated aldehyde structure with conjugated double bonds at carbon positions 2 and 4. Its molecular formula is C₁₂H₂₀O, corresponding to a molecular weight of 180.2866 g/mol and a monoisotopic mass of 180.1514 g/mol [1] [6]. The compound’s CAS Registry Number (21662-16-8) provides a unique identifier for chemical databases and regulatory documentation. Its elemental composition comprises 79.94% carbon, 11.18% hydrogen, and 8.87% oxygen by mass [5].
Table 1: Fundamental Chemical Identifiers of (2E,4E)-2,4-Dodecadienal
Property | Value | |
---|---|---|
IUPAC Name | (2E,4E)-Dodeca-2,4-dienal | |
Molecular Formula | C₁₂H₂₀O | |
CAS Registry Number | 21662-16-8 | |
Average Molecular Weight | 180.2866 g/mol | |
Monoisotopic Mass | 180.1514 g/mol | |
FEMA Number | 3670 | [9] |
The (2E,4E) designation confirms trans configurations across both double bonds (C2=C3 and C4=C5), creating an extended, planar conformation critical for its chemical reactivity and sensory properties. This stereochemistry promotes electronic conjugation between the carbonyl group and the diene system, enhancing UV absorption characteristics. Four theoretical stereoisomers exist: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). Commercial and natural samples contain ≥85–90% (2E,4E)-isomer, with the 2-trans-4-cis isomer (11–12%) as the primary contaminant [9] [6]. The rigid trans arrangement lowers solubility in polar solvents like water (11.33 mg/L at 25°C) and increases hydrophobicity (predicted logP = 4.30–5.04) [9] [5].
The compound’s structure is unambiguously represented through standardized notation systems:
CCCCCCC\C=C\C=C\C=O
QKTZBZWNADPFOL-BNFZFUHLSA-N
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+
[2] [6] These digital identifiers facilitate precise structure retrieval from chemical databases like PubChem (CID: 5367530) and HMDB (HMDB0039590). The InChIKey’s hash component (BNFZFUHLSA
) specifically encodes stereochemistry, confirming the E,E configuration [1] [2].
(2E,4E)-2,4-Dodecadienal occurs naturally at trace levels across diverse food categories. It has been detected—though not yet quantified—in:
Its sensory profile is concentration-dependent: At higher levels (≥10 ppm), it emits deep-fat-fried or chicken skin-like aromas, while lower concentrations yield citrus, grapefruit, or orange peel notes [7] [9]. In dairy and nut flavors, it enhances fatty nuances, whereas trace amounts modify citrus and melon flavor blends. This dual character makes it versatile in flavor formulations despite usage restrictions in some regions [9].
Table 2: Occurrence and Sensory Roles in Food Systems
Food Category | Sensory Contribution | Threshold Characteristics | |
---|---|---|---|
Fats/Oils | Fried, fatty notes | Dominant at >10 ppm | |
Citrus Fruits | Peel-like freshness | Detectable at <1 ppm | |
Dairy Products | Waxy, fatty undertones | Modifies overall flavor complexity | |
Herbs/Spices | Citrus-green nuances | Enhances top notes in blends | |
Potatoes/Pulses | Earthy-fatty accents | Context-dependent perception | [5] [7] [9] |
This aldehyde is generated primarily through the enzymatic oxidation of polyunsaturated fatty acids. Key biosynthetic routes include:
Detection methods leverage its volatility and conjugated system. Gas chromatography (GC-MS) is optimal, with DB-WAX polar columns effectively separating it from co-occurring aldehydes like trans-2-hexenal in reaction mixtures [10]. Its reported Kovats Retention Index (RI) is ~1998.9 (polar column) and 1467.4 (non-polar column), aiding identification in complex matrices [2].
The compound’s history reflects evolving analytical and regulatory landscapes:
Table 3: Key Research and Regulatory Milestones
Year | Milestone | Significance | |
---|---|---|---|
~1970s | Structural elucidation | Distinguished from C₁₀ analog via spectral data | |
1992 | FEMA GRAS 3670 designation | Approved for flavor use (USA) | [9] |
2005 | First food detection reports (GC-MS) | Identified in butter, fish, roasted nuts | [4] |
2012 | HMDB entry (HMDB0039590) | Classified as "Expected but not Quantified" biomarker | [2] |
2017 | Inclusion in EU Flavourings Regulation | Usage permitted with data requirements | [4] |
2023 | Biocatalytic production & separation optimization | AmberLite FPX66 adsorbent enables purification | [10] |
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